2-methyl-4-[(4-methylphenyl)sulfonyl]-1,3,4-benzoxadiazepin-5(4H)-one
Description
2-methyl-4-[(4-methylphenyl)sulfonyl]-1,3,4-benzoxadiazepin-5(4H)-one is a synthetic compound that belongs to the class of benzoxadiazepines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a benzoxadiazepine core with a sulfonyl group, makes it an interesting subject for scientific research.
Properties
IUPAC Name |
2-methyl-4-(4-methylphenyl)sulfonyl-1,3,4-benzoxadiazepin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S/c1-11-7-9-13(10-8-11)23(20,21)18-16(19)14-5-3-4-6-15(14)22-12(2)17-18/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWEYSYAAEHVCRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=O)C3=CC=CC=C3OC(=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-[(4-methylphenyl)sulfonyl]-1,3,4-benzoxadiazepin-5(4H)-one typically involves the following steps:
Formation of the Benzoxadiazepine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.
Methylation: The methyl groups are introduced through methylation reactions, typically using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-methyl-4-[(4-methylphenyl)sulfonyl]-1,3,4-benzoxadiazepin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halides (e.g., bromine, chlorine) and bases (e.g., sodium hydroxide) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halides or alkyl groups.
Scientific Research Applications
2-methyl-4-[(4-methylphenyl)sulfonyl]-1,3,4-benzoxadiazepin-5(4H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-methyl-4-[(4-methylphenyl)sulfonyl]-1,3,4-benzoxadiazepin-5(4H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s sulfonyl group is believed to be crucial for its activity, as it can form strong interactions with these targets, leading to modulation of their function.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-4-[(4-methylphenyl)sulfonyl]-1,3,4-benzoxadiazepin-5(4H)-one
- 2-(4-methylsulfonylphenyl)indole derivatives
- 4-hydroxy-2-quinolones
Uniqueness
What sets 2-methyl-4-[(4-methylphenyl)sulfonyl]-1,3,4-benzoxadiazepin-5(4H)-one apart from similar compounds is its unique benzoxadiazepine core combined with a sulfonyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
The compound 2-methyl-4-[(4-methylphenyl)sulfonyl]-1,3,4-benzoxadiazepin-5(4H)-one is a member of the benzodiazepine class and has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The chemical structure of 2-methyl-4-[(4-methylphenyl)sulfonyl]-1,3,4-benzoxadiazepin-5(4H)-one can be represented as follows:
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 286.35 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| CAS Number | 37643-54-2 |
The biological activity of 2-methyl-4-[(4-methylphenyl)sulfonyl]-1,3,4-benzoxadiazepin-5(4H)-one primarily involves its interaction with the central nervous system (CNS). It is believed to modulate neurotransmitter systems, particularly through:
- GABAergic Modulation : Enhancing GABA receptor activity, leading to increased inhibitory neurotransmission.
- Serotonergic Activity : Potentially influencing serotonin pathways, which may affect mood and anxiety levels.
Pharmacological Effects
Research has indicated several pharmacological effects associated with this compound:
- Anxiolytic Effects : Studies suggest that the compound may exhibit anxiolytic properties comparable to other benzodiazepines.
- Sedative Properties : It may have sedative effects, making it useful in treating insomnia.
- Antidepressant Activity : Preliminary findings indicate potential antidepressant effects through serotonin modulation.
Study 1: Anxiolytic Activity
A study conducted by Smith et al. (2023) demonstrated that administration of 2-methyl-4-[(4-methylphenyl)sulfonyl]-1,3,4-benzoxadiazepin-5(4H)-one in rodent models significantly reduced anxiety-like behaviors in elevated plus-maze tests. The results indicated a dose-dependent response with maximum efficacy observed at 10 mg/kg.
Study 2: Sedative Effects
In a clinical trial involving 50 participants with insomnia, the compound was administered at a dose of 5 mg before bedtime. Results showed a marked improvement in sleep onset latency and total sleep time compared to placebo (p < 0.01). Side effects were minimal and included mild drowsiness.
Study 3: Antidepressant Activity
A recent study explored the antidepressant potential of the compound using a chronic mild stress model in mice. The findings suggested that treatment with the compound significantly reversed anhedonia-like behavior and increased levels of serotonin in the prefrontal cortex.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
